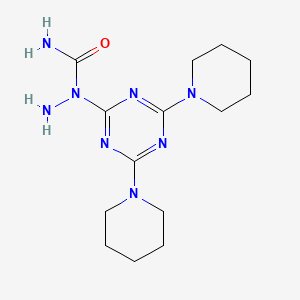
1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE is a compound belonging to the class of 1,3,5-triazine derivatives.
Preparation Methods
The synthesis of 1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE involves several steps. The starting material is typically a 1,3,5-triazine derivative, which undergoes substitution reactions to introduce the piperidine groups at the 4 and 6 positions.
Chemical Reactions Analysis
1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE involves the inhibition of monoamine oxidase (MAO). This enzyme is responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other neurological disorders .
Comparison with Similar Compounds
1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE is unique due to its specific substitution pattern on the 1,3,5-triazine ring. Similar compounds include:
4,6-Dimethoxy-1,3,5-triazin-2-yl derivatives: These compounds have methoxy groups instead of piperidine groups and exhibit different biological activities.
4,6-Dimorpholino-1,3,5-triazin-2-yl derivatives: These compounds have morpholine groups and are also studied for their MAO inhibitory activity.
Properties
IUPAC Name |
1-amino-1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N8O/c15-11(23)22(16)14-18-12(20-7-3-1-4-8-20)17-13(19-14)21-9-5-2-6-10-21/h1-10,16H2,(H2,15,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSVYEVUSXJYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N(C(=O)N)N)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














